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Executive Summary

JX10 (also known as TMS-007) is a novel, small molecule investigational drug in development
for the treatment of acute ischemic stroke (AlS). Derived from the fungus Stachybotrys
microspora, JX10 belongs to the triprenyl phenol family of compounds. It possesses a unique
dual mechanism of action, exhibiting both pro-thrombolytic and anti-inflammatory properties.
This dual action presents a promising therapeutic strategy to extend the treatment window for
AIS beyond the current standard of care. Preclinical and clinical studies have demonstrated a
favorable safety, pharmacokinetic, and pharmacodynamic profile, supporting its ongoing late-
stage clinical development.

Pharmacodynamics: A Dual-Action Mechanism

JX10's therapeutic potential in acute ischemic stroke stems from its ability to simultaneously
promote the dissolution of blood clots and mitigate the inflammatory response that contributes
to secondary brain injury.

Pro-Thrombolytic Activity

Unlike traditional thrombolytic agents, JX10 promotes physiological fibrinolysis through a
distinct mechanism. It induces a conformational change in plasminogen from a closed to an
open state, which facilitates its binding to fibrin within the thrombus[1]. This action enhances
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the ability of endogenous plasminogen activators, such as tissue plasminogen activator (t-PA),
to convert the fibrin-bound plasminogen into plasmin, the active enzyme responsible for
degrading the fibrin clot[1]. This targeted approach is believed to contribute to a lower risk of
systemic bleeding compared to conventional thrombolytics[1].

Anti-Inflammatory Activity

The second key mechanism of JX10 is the inhibition of soluble epoxide hydrolase (SEH)[1][2].
SEH is an enzyme that degrades anti-inflammatory epoxy-fatty acids[2]. By inhibiting SEH,
JX10 increases the levels of these protective lipids, which helps to suppress inflammation at
the site of thrombosis and reduce ischemia-reperfusion injury[1][2]. This anti-inflammatory
action is independent of its thrombolytic activity and is a critical component of its potential to
improve neurological outcomes|2].

The diagram below illustrates the dual signaling pathway of JX10.
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Figure 1: Dual mechanism of action of JX10.

Pharmacokinetics

The pharmacokinetic profile of JX10 has been evaluated in both preclinical models and human
clinical trials.

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human, randomized, placebo-controlled, double-blind, dose-escalation study
(JRCT2080222603) was conducted to evaluate the safety, pharmacokinetics, and
pharmacodynamics of JX10 in healthy male Japanese subjects[3][4].
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o Study Design: Randomized, placebo-controlled, double-blind, single-dose, dose-escalation.

» Participants: Healthy male Japanese volunteers. Five cohorts were completed (n=8 per
cohort), with subjects randomized to receive either JX10 (n=6) or placebo (n=2)[4].

e Dosing: Single intravenous infusion of JX10 at doses of 3, 15, 60, 180, or 360 mg[4].

o Pharmacokinetic Assessments: Plasma concentrations of JX10 were measured at various
time points to determine key pharmacokinetic parameters.

o Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms,
and laboratory tests, with a particular focus on bleeding-related events and brain MRI
analysis[3][4].

The workflow for the Phase 1 clinical trial is depicted below.
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Figure 2: Experimental workflow of the Phase 1 clinical trial.

The study demonstrated that IX10 has a favorable pharmacokinetic profile. A linear dose-
dependency was observed for plasma JX10 levels[3][4].

Table 1: Summary of Pharmacokinetic Parameters of JX10 in Healthy Volunteers (Phase 1)
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Corresponding Dose-Body Lo
Dose (mg) . . Key Findings
Weight Ratio (mg/kg)
Favorable safety and
3 0.045 pharmacokinetic profiles

observed[1].

Favorable safety and
15 0.25 pharmacokinetic profiles

observed[1].

Favorable safety and
60 0.91 pharmacokinetic profiles

observed[1].

Favorable safety and
180 2.87 pharmacokinetic profiles

observed[1].

Favorable safety and
360 5.86 pharmacokinetic profiles

observed[1].

| Overall | 0.045 - 5.86 | A linear dose-dependency was observed for plasma TMS-007 levels[3]
[4]. |

Note: Specific quantitative parameters such as Cmax, AUC, and half-life are not publicly
available in the reviewed literature.

Phase 2a Clinical Trial in AIS Patients

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial
(JRCT2080223786) evaluated the safety, efficacy, and pharmacokinetic/pharmacodynamic
profiles of JX10 in Japanese patients with AIS who were unable to receive t-PA or
thrombectomy[1].

o Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-escalation[1].
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Participants: 90 Japanese patients with acute ischemic stroke, treated within 12 hours of the
last known normal[1][5]. 52 patients received JX10 and 38 received a placebol6].

Dosing: Single intravenous infusion of JX10 at doses of 1, 3, or 6 mg/kg, or placebo[6].

Pharmacokinetic Assessments: Plasma JX10 levels were measured to confirm dose-
linearity.

Pharmacodynamic & Efficacy Assessments: The primary safety endpoint was the incidence
of symptomatic intracranial hemorrhage (sICH). Secondary endpoints included vessel
patency at 24 hours and functional outcome at 90 days, as measured by the modified Rankin
Scale (mMRS)[5].

Plasma levels of JX10 were found to increase with the dose, and plasma concentrations at 31

minutes post-administration confirmed linearity across the 1 to 6 mg/kg dose range.

Pharmacodynamic analyses of blood markers for thrombolysis and inflammation showed that

plasma levels of fibrinogen and a2-antiplasmin were not affected by JX10 treatment[7].

Table 2: Key Pharmacodynamic & Efficacy Outcomes of JX10 in AIS Patients (Phase 2a)

JX10
Outcome ) Odds Ratio

(Combined Placebo P-value
Measure (95% CiI)

Doses)
Symptomatic
Intracranial 0% (0/52) 2.6% (1/38) - 0.42
Hemorrhage

Vessel Patency

4.23 (0.99-
Improvement at 58.3% (14/24) 26.7% (4/15) -
18.07)
24h
MRS Score 0-1 3.34 (1.11-
40.4% (21/52) 18.4% (7/38) 0.03
at Day 90 10.07)

MRS Score 0-2 at Day 90 | 53.8% (28/52) | 36.8% (14/38) | 2.01 (0.83-4.86) | 0.12 |
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Safety and Tolerability

Across both Phase 1 and Phase 2a clinical trials, JX10 was generally well-tolerated[1][3]. In the
Phase 2a study in AIS patients, there was no increase in symptomatic intracranial hemorrhage
in the JX10-treated groups compared to placebo[1]. The overall incidence of adverse events
was similar between the JX10 and placebo groups[1].

Conclusion and Future Directions

JX10 (TMS-007) is a promising investigational therapy for acute ischemic stroke with a novel
dual mechanism of action that combines pro-thrombolytic and anti-inflammatory effects. Clinical
data to date have demonstrated a favorable safety profile and encouraging efficacy signals,
particularly in improving functional outcomes for patients treated in an extended time window.
Its linear pharmacokinetics allows for predictable dose-responses. A global registrational
clinical trial is currently underway to further evaluate the efficacy and safety of JX10 in a larger
and more diverse patient population. The successful development of JX10 could represent a
significant advancement in the treatment of acute ischemic stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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